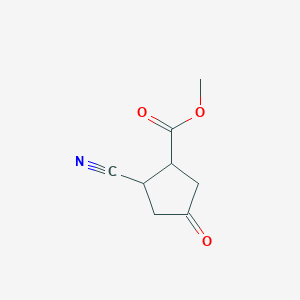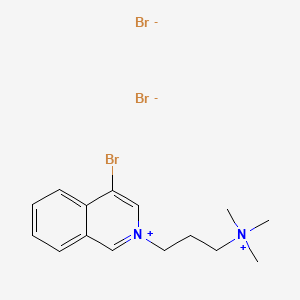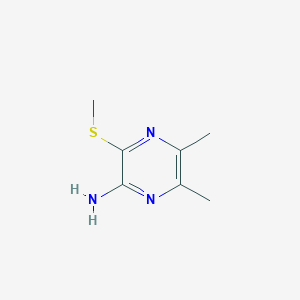
5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine is a heterocyclic compound with a pyrazine ring structure. It is characterized by the presence of two methyl groups at positions 5 and 6, a methylsulfanyl group at position 3, and an amine group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-diaminopyrazine with methylthiol in the presence of a suitable catalyst can yield the desired compound . Another method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethyl-3-(methylsulfinyl)pyrazin-2-amine
- 5,6-Dimethyl-3-(methylthio)pyrazin-2-amine
- 2-Amino-5,6-dimethylpyrazine
Uniqueness
5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new materials and pharmaceuticals .
Properties
CAS No. |
87444-27-7 |
|---|---|
Molecular Formula |
C7H11N3S |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
5,6-dimethyl-3-methylsulfanylpyrazin-2-amine |
InChI |
InChI=1S/C7H11N3S/c1-4-5(2)10-7(11-3)6(8)9-4/h1-3H3,(H2,8,9) |
InChI Key |
RYLXDDFGYUPUIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)N)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


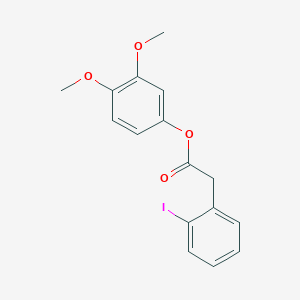
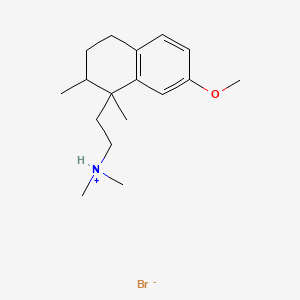
![Dithia-2-aza-spiro[3.4]octane,hydrochloride](/img/structure/B13787046.png)
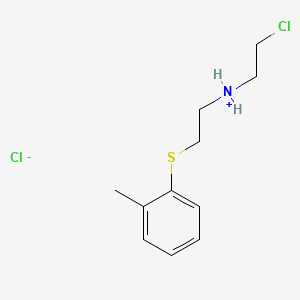
![1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787066.png)

![Ammonium 4-[[9,10-dihydro-9,10-dioxo-4-(p-tolyamino)-1-antryl]amino]toluene-3-sulfonate](/img/structure/B13787070.png)
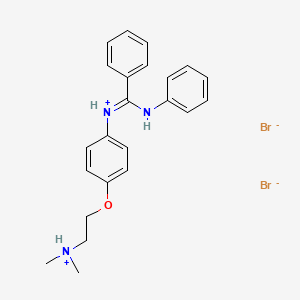
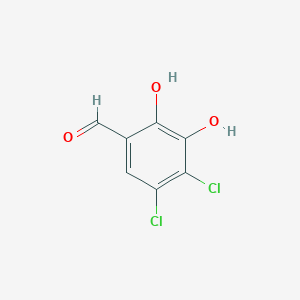
![tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)


